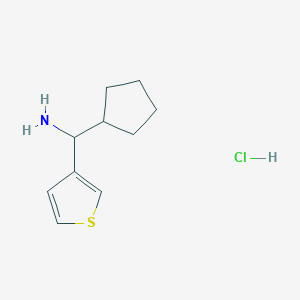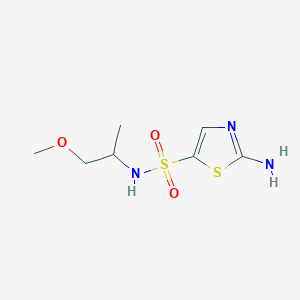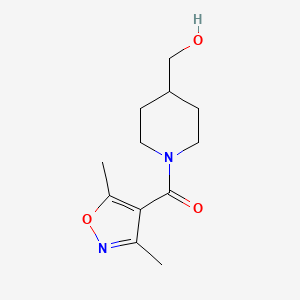
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone
Descripción general
Descripción
“(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound used in diverse scientific research. Its unique structure enables investigations into various fields, from medicinal chemistry to materials. The molecular formula of this compound is C12H18N2O3 and it has a molecular weight of 238.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO . This notation provides a way to represent the structure using ASCII strings.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on the Synthesis and Characterization of Piperidine and Isoxazole Derivatives
Studies have developed methodologies for synthesizing piperidine and isoxazole derivatives with potential applications in medicinal chemistry. For instance, Zheng Rui explored the synthesis of piperidin-4-yl methanone hydrochloride derivatives, highlighting a process that affords reasonable yields and easily identifiable structures through spectroscopic techniques (Zheng Rui, 2010). Similarly, S. Naveen et al. synthesized a compound with the isoxazole and piperidine structural motifs, further characterizing it through X-ray diffraction to understand its crystal and molecular structure (S. Naveen et al., 2015).
Antimicrobial Activity
Evaluation of Antimicrobial Properties
Patel et al. synthesized new pyridine derivatives incorporating piperazine and benzothiazole units, demonstrating variable and modest antimicrobial activity against bacteria and fungi. This underscores the potential of these derivatives in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Structural Studies
Crystal and Molecular Structure Analyses
Extensive structural studies have been conducted to elucidate the crystal and molecular structures of related compounds. For example, Revathi et al. described the crystal structure of a piperidin-1-yl methanone adduct, detailing the intermolecular interactions and conformational details (B. Revathi et al., 2015). Karthik et al. also contributed by characterizing the thermal, optical, and structural properties of a compound involving piperidin-4-yl methanone oxime, revealing insights into its stability and electronic properties (C. S. Karthik et al., 2021).
Hirshfeld Surface Analysis
Hirshfeld Surface Analysis for Intermolecular Interaction Investigation
Studies like those by Govindhan et al. have applied Hirshfeld surface analysis to understand the intermolecular interactions within the crystal structures of synthesized compounds, aiding in the assessment of their stability and potential biological interactions (M. Govindhan et al., 2017).
Mecanismo De Acción
The compound’s interaction with its targets (proteins, enzymes, etc.), its mode of action, and the biochemical pathways it affects would depend on its specific structure and functional groups. The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its size, polarity, and solubility.
The result of the compound’s action would depend on the changes it induces in its targets and the downstream effects of these changes. The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the compound’s stability, efficacy, and mode of action.
Propiedades
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-10(7-15)4-6-14/h10,15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHUNJHGQCRSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylisoxazol-4-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



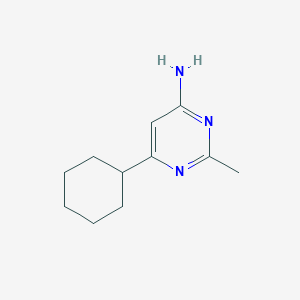
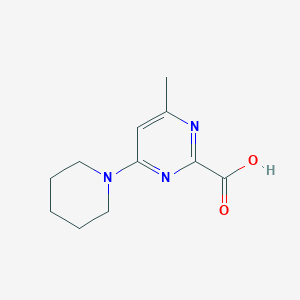
![4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1489372.png)
![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1489373.png)
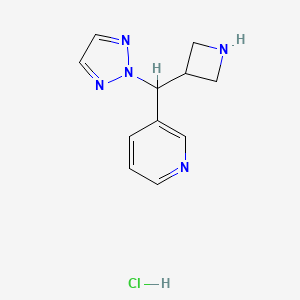
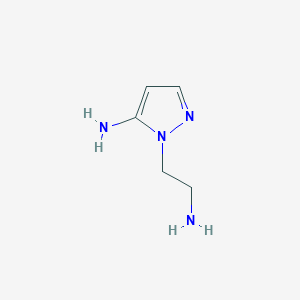
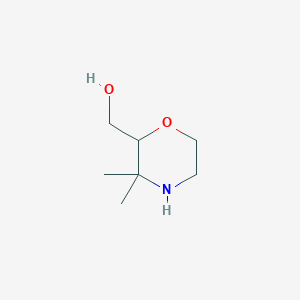

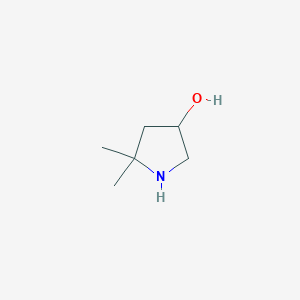
![1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489383.png)
![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propanoic acid](/img/structure/B1489384.png)

